1H-Imidazole-1-carbonitrile
Overview
Description
1H-Imidazole-1-carbonitrile is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms and two nitrogen atoms This compound is a derivative of imidazole, a fundamental structure in many biologically active molecules
Mechanism of Action
Target of Action
1H-Imidazole-1-carbonitrile, also known as 1-cyanoimidazole, is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives, in general, are known for their broad range of chemical and biological properties . For instance, cyazofamid, a fungicide belonging to both the cyano-imidazole and sulphonamide classes of compounds, inhibits all stages of fungal development
Biochemical Pathways
Imidazole is a key component of several natural products such as histidine, purine, histamine, and dna-based structures . Therefore, it’s plausible that 1-cyanoimidazole might interact with these or related biochemical pathways.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .
Result of Action
Imidazole derivatives have been reported to exhibit a broad range of biological activities , suggesting that 1-cyanoimidazole might have similar effects.
Action Environment
The properties of imidazole derivatives can be influenced by various factors, including ph and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazole-1-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles. For example, the reaction of an amido-nitrile with a suitable catalyst, such as nickel, under mild conditions can yield this compound . Another method involves the reaction of imidazole with cyanogen bromide in the presence of a base, such as sodium hydroxide, to introduce the nitrile group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids or amides under specific conditions.
Reduction: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, amides.
Reduction: Primary amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1H-Imidazole-1-carbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1H-Imidazole-4-carbonitrile
- 1H-Imidazole-2-carbonitrile
- 2H-Imidazole-1-carbonitrile
Comparison: 1H-Imidazole-1-carbonitrile is unique due to the position of the nitrile group on the imidazole ring. This positional difference can significantly impact the compound’s reactivity, binding properties, and overall biological activity. For example, 1H-Imidazole-4-carbonitrile may exhibit different reactivity patterns and biological effects compared to this compound .
Properties
IUPAC Name |
imidazole-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3/c5-3-7-2-1-6-4-7/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPWXZZHNSOZPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189828 | |
Record name | N-Cyanoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36289-36-8 | |
Record name | N-Cyanoimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036289368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Cyanoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Imidazole-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-CYANOIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S26K6QWG5X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1-cyanoimidazole synthesized, and what is its primary application?
A1: 1-cyanoimidazole can be synthesized by pyrolyzing 2-azidopyrazines. [] This compound is primarily known as a mild and efficient electrophilic cyanating agent for various nucleophiles like amines, sulfur compounds, and carbanions. []
Q2: What interesting ring transformation does 1-cyanoimidazole undergo, and how can this be achieved?
A2: 1-cyanoimidazole, derived from the pyrolysis of 2-azidopyrazines, can be further hydrolyzed under alkaline or acidic conditions to yield the corresponding imidazoles. This ring transformation from a pyrazine to an imidazole structure can also be induced by photolysis. []
Q3: Can you elaborate on the specific ring contraction reaction observed with tetrazolopyrazine and its implications?
A3: Tetrazolopyrazine undergoes thermolysis in organic solvents to generate pyrazinylnitrene. This reactive intermediate then undergoes ring contraction, ultimately forming 1-cyanoimidazole. [] Interestingly, this ring contraction is also observed in the gas phase during gas chromatography and to a lesser extent during photolysis. [] This reaction pathway highlights a key route for synthesizing 1-cyanoimidazole derivatives from specific precursors.
Q4: What happens when 1-cyanoimidazole is treated with acetic acid?
A4: 1-cyanoimidazole reacts with acetic acid to initially form 1-acetylimidazole. In the presence of excess acetic acid, 1-acetylimidazole undergoes further reaction, yielding imidazole and acetic anhydride as products. []
Q5: Are there any notable reactions of 1-cyanoimidazole with other chemical groups?
A5: Yes, research indicates that 1-cyanoimidazole reacts with both aliphatic alcohols [] and phenols. [, ] These reactions suggest a broader applicability of 1-cyanoimidazole in organic synthesis beyond its role as a cyanating agent.
Q6: What is the molecular formula and molecular weight of 1-cyanoimidazole?
A6: The molecular formula for 1-cyanoimidazole (also known as 1H-Imidazole-1-carbonitrile) is C4H3N3. Its molecular weight is 93.09 g/mol.
Q7: Can isotopic labeling be used in the synthesis of 1-cyanoimidazole, and what is its significance?
A7: Yes, 1-cyanoimidazole can be synthesized with a 15N-labeled cyano group. [] This is achieved by reacting 4-chloropyrimidines with 15N-labeled potassium azide (K15NN2) followed by gas-phase pyrolysis. This method allows for the production of ring-labeled 1-cyanoimidazoles, which can be valuable tools in mechanistic studies or for tracking the fate of the molecule in various chemical reactions.
Q8: What computational chemistry methods have been used to study 1-cyanoimidazole and related compounds?
A8: High-level ab initio and DFT calculations, such as CASPT2-CASSCF(6,6), G3(MP2), and B3LYP/6-31+G, have been employed to investigate the energies and IR spectra of 1-cyanoimidazole and related intermediates involved in its formation. [] These computational studies provide insights into the reaction mechanisms and stability of these molecules.
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